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molecular formula C9H10O2S B086505 (Benzylthio)acetic acid CAS No. 103-46-8

(Benzylthio)acetic acid

Cat. No. B086505
M. Wt: 182.24 g/mol
InChI Key: AWLVTQRRKPBQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04886835

Procedure details

1N aqueous sodium hydroxide solution (500 cc), cooled to a temperature of approximately 5° C., is added in the course of 1 hour to bromoacetic acid (70 g). The mixture obtained is added to a solution of phenylmethanethiol (50 g) and 1N aqueous sodium hydroxide solution (500 cc) in tetrahydrofuran (500 cc), and then heated to approximately 100° C. for 90 minutes. The mixture is cooled to a temperature in the region of 5° C. There are added 12N aqueous hydrochloric acid solution (100 cc) and then dichloromethane (3,000 cc) in the course of 30 minutes. The organic phase is separated off after settling has taken place, and the aqueous phase is extracted with dichloromethane (2×200 cc). The organic phases are combined, dried over anhydrous magnesium sulphate, filtered and evaporated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa). The residue is recrystallized in boiling cyclohexane (50 cc). (Benzylthio)acetic acid (40.5 g), m.p. 58°-60° C., is obtained.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Br[CH2:4][C:5]([OH:7])=[O:6].[C:8]1([CH2:14][SH:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl>O1CCCC1.ClCCl>[CH2:14]([S:15][CH2:4][C:5]([OH:7])=[O:6])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
BrCC(=O)O
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)CS
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to a temperature in the region of 5° C
CUSTOM
Type
CUSTOM
Details
in the course of 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off after settling
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane (2×200 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness at 40° C. under reduced pressure (20 mm Hg; 2.7 kPa)
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 40.5 g
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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